N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide
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Overview
Description
N-{[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenylethyl group and an acetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-phenylethylamine with substituted phenols to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and acylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: It has shown promise in biological assays for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide moiety and have been studied for their pharmacological activities.
Indole derivatives: These compounds contain an indole nucleus and exhibit a wide range of biological activities.
Quinoline derivatives: These compounds are known for their medicinal properties and are used in the treatment of various diseases.
Uniqueness
N-{[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzodiazole ring with a phenylethyl group and an acetamide moiety sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C18H19N3O |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[[1-(1-phenylethyl)benzimidazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C18H19N3O/c1-13(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)20-18(21)12-19-14(2)22/h3-11,13H,12H2,1-2H3,(H,19,22) |
InChI Key |
VWLGAGOMGDVAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CNC(=O)C |
Origin of Product |
United States |
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